molecular formula C11H8F3N B12955456 4-Methyl-7-(trifluoromethyl)quinoline

4-Methyl-7-(trifluoromethyl)quinoline

Cat. No.: B12955456
M. Wt: 211.18 g/mol
InChI Key: IWXOLSNPKOMLCH-UHFFFAOYSA-N
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Description

4-Methyl-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-(trifluoromethyl)quinoline typically involves cyclization reactions, nucleophilic substitutions, and cross-coupling reactions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the trifluoromethylation of 4-iodo-7-chloroquinoline using a trifluoromethylcopper(I)phenanthroline complex .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and cross-coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-7-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 4-Hydroxy-7-(trifluoromethyl)quinoline
  • 7-(Trifluoromethyl)quinoline-4-thiol

Comparison: 4-Methyl-7-(trifluoromethyl)quinoline is unique due to the presence of both a methyl and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

4-methyl-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3N/c1-7-4-5-15-10-6-8(11(12,13)14)2-3-9(7)10/h2-6H,1H3

InChI Key

IWXOLSNPKOMLCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NC=C1)C(F)(F)F

Origin of Product

United States

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